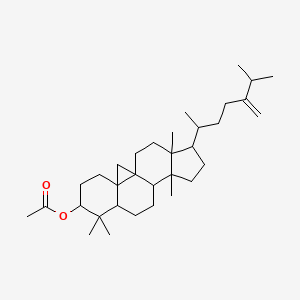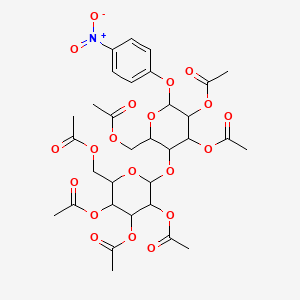
p-Nitrophenyl-D-Cellobioside Heptacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of p-Nitrophenyl-D-Cellobioside Heptacetate involves the acetylation of p-Nitrophenyl-D-Cellobioside. The reaction typically requires acetic anhydride and a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
p-Nitrophenyl-D-Cellobioside Heptacetate undergoes various chemical reactions, including hydrolysis, reduction, and substitution. Common reagents used in these reactions include acids, bases, and reducing agents. For example, hydrolysis of this compound in the presence of a strong acid or base results in the formation of p-Nitrophenol and D-Cellobiose . Reduction reactions may involve reagents such as sodium borohydride, leading to the formation of reduced derivatives .
科学的研究の応用
p-Nitrophenyl-D-Cellobioside Heptacetate is widely used in scientific research, particularly in the study of enzyme kinetics and activity. It serves as a substrate for cellobiohydrolase assays, allowing researchers to measure the activity of cellulase enzymes . This compound is also used in the development of sensitive assays for the determination of enzyme activity, which is crucial in various fields such as biochemistry, molecular biology, and biotechnology .
作用機序
The mechanism of action of p-Nitrophenyl-D-Cellobioside Heptacetate involves its hydrolysis by cellobiohydrolase enzymes. The enzyme catalyzes the cleavage of the glycosidic bond, resulting in the formation of p-Nitrophenol and D-Cellobiose . The p-Nitrophenol produced can be quantitatively measured using spectrophotometric methods, providing insights into the enzyme’s activity and kinetics .
類似化合物との比較
Similar compounds to p-Nitrophenyl-D-Cellobioside Heptacetate include p-Nitrophenyl-β-D-Cellobioside and o-Nitrophenyl-β-D-Cellobioside . These compounds share similar structures and are used in similar applications, such as enzyme activity assays. the kinetics of their enzymatic hydrolysis may vary, and they may exhibit different binding modes and hydrolysis characteristics . This compound is unique in its heptacetate form, which provides specific advantages in certain assays and research applications .
特性
分子式 |
C32H39NO20 |
|---|---|
分子量 |
757.6 g/mol |
IUPAC名 |
[4,5-diacetyloxy-6-(4-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3 |
InChIキー |
NAPXHRWKTGFZTP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


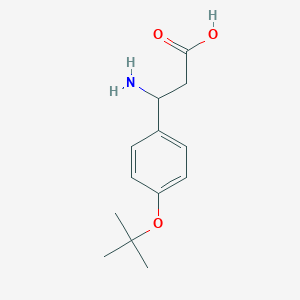
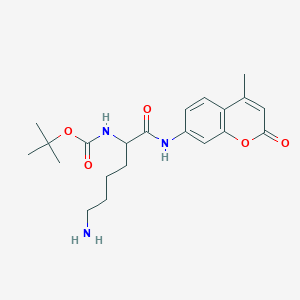


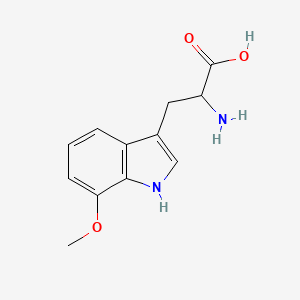

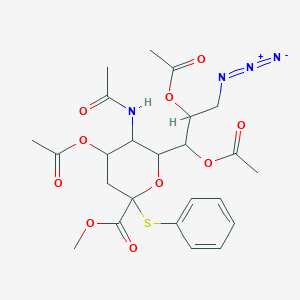
![(5aS)-6,6,9abeta-Trimethyl-5,5aalpha,6,7,8,9,9a,9balpha-octahydronaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12322249.png)

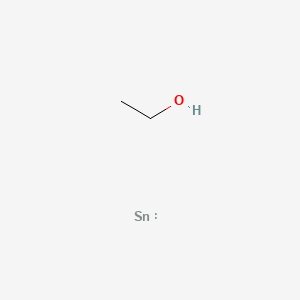
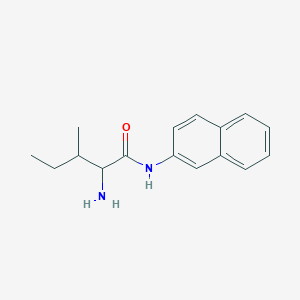
![(3S)-2-[(tert-butoxy)carbonyl]-9-formyl-1H,3H,4H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12322281.png)

